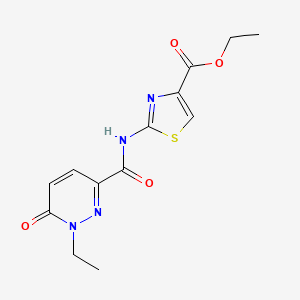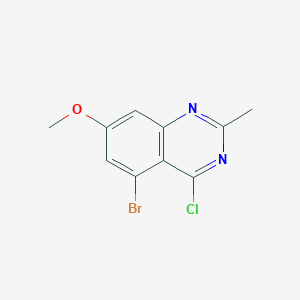![molecular formula C19H23N3O3 B3012282 N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355701-46-0](/img/structure/B3012282.png)
N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as C21H24N2O3, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, it has been found to act as a ligand for various receptors in the brain and the nervous system. For example, this compound has been found to bind to the dopamine D3 receptor and the sigma-1 receptor. Binding to these receptors can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been found to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its potential as a ligand for various receptors in the brain and the nervous system. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for the study of N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One direction is the further study of its potential as a drug candidate for the treatment of various diseases. Another direction is the further study of its potential as a ligand for various receptors in the brain and the nervous system. Additionally, the development of new synthesis methods for this compound could lead to increased availability and decreased cost, making it more accessible for scientific research.
合成法
The synthesis of N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethoxybenzaldehyde, which is reacted with malononitrile in the presence of ammonium acetate to form 2,3-dimethoxyphenylacetonitrile. This intermediate is then reacted with propargyl bromide and sodium hydride to form N-(2,3-dimethoxybenzyl)-1-propargylpiperidine-4-carboxamide. Finally, this compound is reacted with acetic anhydride and triethylamine to form N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
科学的研究の応用
N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a ligand for various receptors such as the dopamine D3 receptor and the sigma-1 receptor. In neuroscience, this compound has been studied for its potential as a tool for studying the function of the brain and the nervous system.
特性
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-10-22-11-8-14(9-12-22)19(23)21-16(13-20)15-6-5-7-17(24-2)18(15)25-3/h1,5-7,14,16H,8-12H2,2-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKJIMOZFNXQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)
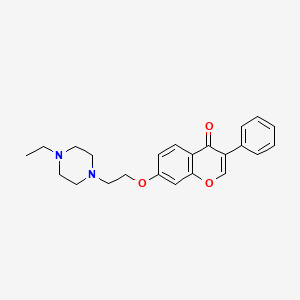

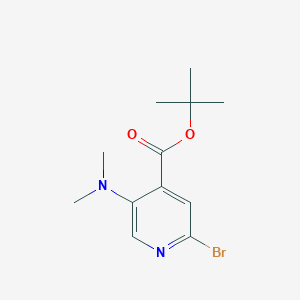
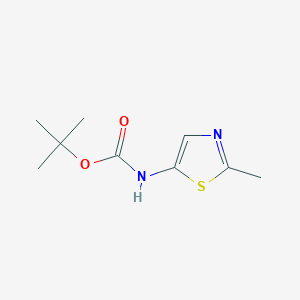

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)
![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

